molecular formula C11H10O3 B14609654 1,4,5-Naphthalenetriol, 2-methyl- CAS No. 58274-93-4

1,4,5-Naphthalenetriol, 2-methyl-

Cat. No.: B14609654
CAS No.: 58274-93-4
M. Wt: 190.19 g/mol
InChI Key: HLGWOMQEFHMMBP-UHFFFAOYSA-N
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Description

1,4,5-Naphthalenetriol, 2-methyl- is an organic compound belonging to the class of naphthols and derivatives. These compounds are characterized by a naphthalene ring structure with hydroxyl groups attached at various positions. The molecular formula of 1,4,5-Naphthalenetriol, 2-methyl- is C11H10O3, and it has a molecular weight of 190.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5-Naphthalenetriol, 2-methyl- can be synthesized through various methods. One common approach involves the oxidation of 2-methylnaphthalene using chromium trioxide in acetic acid or sulfuric acid. This method yields the desired compound with a moderate yield .

Industrial Production Methods: Industrial production of 1,4,5-Naphthalenetriol, 2-methyl- typically involves large-scale oxidation processes using chromium compounds. due to the carcinogenic nature of chromium compounds, alternative methods using cerium compounds have been explored .

Chemical Reactions Analysis

Types of Reactions: 1,4,5-Naphthalenetriol, 2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4,5-Naphthalenetriol, 2-methyl- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 1,4,5-Naphthalenetriol, 2-methyl- involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, affecting various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals .

Comparison with Similar Compounds

Uniqueness: 1,4,5-Naphthalenetriol, 2-methyl- is unique due to the presence of both hydroxyl groups and a methyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methylnaphthalene-1,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGWOMQEFHMMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1O)C=CC=C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481606
Record name 1,4,5-Naphthalenetriol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58274-93-4
Record name 1,4,5-Naphthalenetriol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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